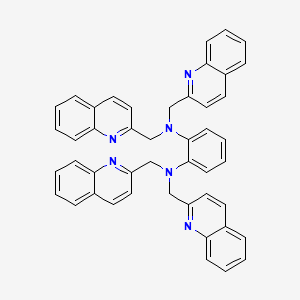
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and butan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the pyrazole ring into a more saturated structure.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-one, while substitution of the chloro group with an amine can produce 3-(4-Amino-1-ethyl-1H-pyrazol-5-yl)butan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group in the butanol side chain can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a bromo group instead of a chloro group.
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)pentan-2-ol: Similar structure but with a pentanol side chain instead of a butanol side chain.
Uniqueness
The unique combination of a chloro group, an ethyl group, and a butanol side chain in 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C9H15ClN2O |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
3-(4-chloro-2-ethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-9(6(2)7(3)13)8(10)5-11-12/h5-7,13H,4H2,1-3H3 |
InChI-Schlüssel |
BHJLTIQQWMPBRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)Cl)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


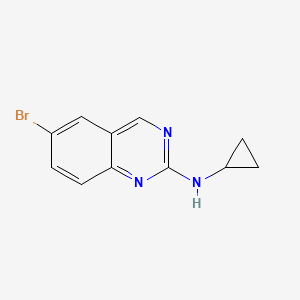
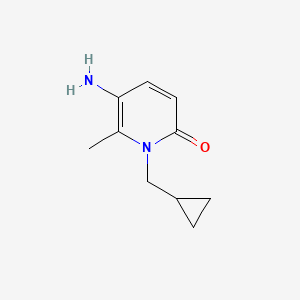
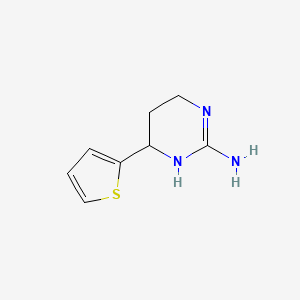
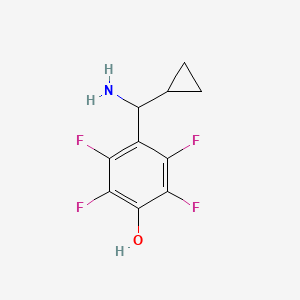
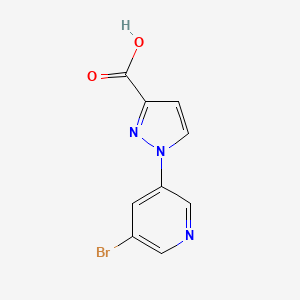

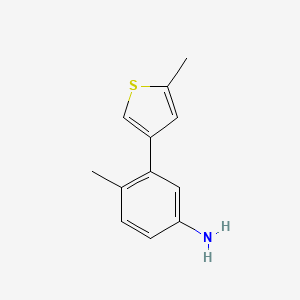
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
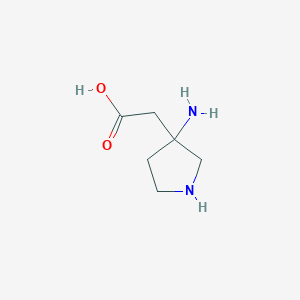
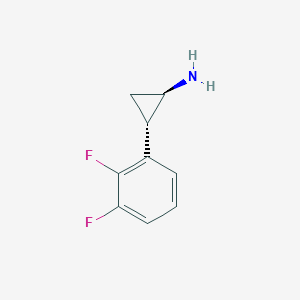
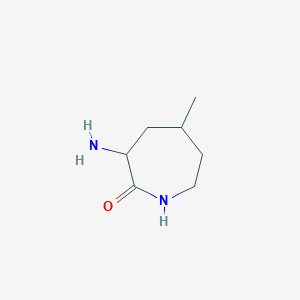
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
